molecular formula C5H6O B1594819 2,4-Pentadienal CAS No. 764-40-9

2,4-Pentadienal

Cat. No.: B1594819
CAS No.: 764-40-9
M. Wt: 82.10 g/mol
InChI Key: PPXGQLMPUIVFRE-UHFFFAOYSA-N
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Description

2,4-Pentadienal is an organic compound with the molecular formula C5H6O. It is characterized by the presence of two conjugated double bonds and an aldehyde group. This compound is known for its distinctive structure, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Pentadienal can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of (2E,4E)-5-bromo-2,4-pentadienal with organozinc reagents. This method provides an efficient route to obtain the desired (2E,4E)-2,4-dienals . Another method includes the isomerization of its (2E,4Z) isomer to achieve the all-trans configuration .

Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of polysaccharides and the autoxidation of fats. These processes yield this compound as one of the products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentadienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,4-Pentadienal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Pentadienal is unique due to the presence of both conjugated double bonds and an aldehyde group, which imparts distinct reactivity and chemical properties. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

CAS No.

764-40-9

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

penta-2,4-dienal

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2

InChI Key

PPXGQLMPUIVFRE-UHFFFAOYSA-N

Isomeric SMILES

C=C/C=C\C=O

SMILES

C=CC=CC=O

Canonical SMILES

C=CC=CC=O

density

0.801-0.809

physical_description

Colourless liquid;  fruity aroma

solubility

Soluble in oils
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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